Cas no 26388-52-3 (N-(Trifluoroacetyl)daunorubicin)

N-(Trifluoroacetyl)daunorubicin 化学的及び物理的性質
名前と識別子
-
- trifluoroacetyldaunomycin
- N-(Trifluoroacetyl)daunorubicin
- N-(Trifluoroacetyl)d
- N-(TRIFLUOROACETYL)DAUNORUBICIN,RED SOLID
- N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide
- (1s,3s)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(trifluoroacetyl)amino]-
- 3'-N-trifluoroacetyldaunorubicin
- A-l-lyxo-hexopyranoside
- N-(Trifluoroacetyl)daunomycin
- DTXSID50949278
- N-(Trifluoroacetyl)daunomycin; (8S,10S)-8-Acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-[[2,3,6-trideoxy-3-[(2,2,2-trifluoroacetyl)amino]-?-L-lyxo-hexopyranosyl]oxy]-5,12-naphthacenedione;
- N-trifluoroacetyldaunorubicin
- 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside
- 5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((trifluoroacetyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)-
- CHEMBL383543
- 26388-52-3
- N-(Trifluoroacetyl)daunomycin; (8S,10S)-8-Acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-[[2,3,6-trideoxy-3-[(2,2,2-trifluoroacetyl)amino]-a-L-lyxo-hexopyranosyl]oxy]-5,12-naphthacenedione;
-
- インチ: InChI=1S/C29H28F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,22,35,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,22+,28-/m0/s1
- InChIKey: VOASREXNXKOKBP-HWJSKKJZSA-N
- ほほえんだ: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O
計算された属性
- せいみつぶんしりょう: 623.16100
- どういたいしつりょう: 623.16144520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 14
- 重原子数: 44
- 回転可能化学結合数: 5
- 複雑さ: 1170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 189Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- ゆうかいてん: >173°C (dec.)
- PSA: 192.41000
- LogP: 2.58900
N-(Trifluoroacetyl)daunorubicin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T786985-1mg |
N-(Trifluoroacetyl)daunorubicin |
26388-52-3 | 1mg |
$ 115.00 | 2023-09-05 | ||
TRC | T786985-2mg |
N-(Trifluoroacetyl)daunorubicin |
26388-52-3 | 2mg |
$ 167.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-475667-2.5 mg |
N-(Trifluoroacetyl)daunorubicin, |
26388-52-3 | 2.5 mg |
¥2,294.00 | 2023-07-10 | ||
A2B Chem LLC | AF63122-100mg |
trifluoroacetyldaunomycin |
26388-52-3 | 95% | 100mg |
$2284.00 | 2024-04-20 | |
TRC | T786985-25mg |
N-(Trifluoroacetyl)daunorubicin |
26388-52-3 | 25mg |
$1453.00 | 2023-05-17 | ||
TRC | T786985-10mg |
N-(Trifluoroacetyl)daunorubicin |
26388-52-3 | 10mg |
$661.00 | 2023-05-17 | ||
TRC | T786985-5mg |
N-(Trifluoroacetyl)daunorubicin |
26388-52-3 | 5mg |
$345.00 | 2023-05-17 | ||
A2B Chem LLC | AF63122-5mg |
trifluoroacetyldaunomycin |
26388-52-3 | 95% | 5mg |
$330.00 | 2024-04-20 | |
TRC | T786985-2.5mg |
N-(Trifluoroacetyl)daunorubicin |
26388-52-3 | 2.5mg |
$ 184.00 | 2023-09-05 | ||
A2B Chem LLC | AF63122-25mg |
trifluoroacetyldaunomycin |
26388-52-3 | 95% | 25mg |
$1108.00 | 2024-04-20 |
N-(Trifluoroacetyl)daunorubicin 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
N-(Trifluoroacetyl)daunorubicinに関する追加情報
Introduction to N-(Trifluoroacetyl)daunorubicin and Its Significance in Modern Medicinal Chemistry
N-(Trifluoroacetyl)daunorubicin is a highly specialized compound with the CAS number 26388-52-3, which has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, derived from the well-known anticancer agent daunorubicin, incorporates a trifluoroacetyl group, which modifies its chemical behavior and biological activity in profound ways. The introduction of fluorine atoms into the molecule enhances its metabolic stability and binding affinity to biological targets, making it a promising candidate for further research and development.
The synthesis of N-(Trifluoroacetyl)daunorubicin involves a series of carefully orchestrated chemical reactions that require precise control over reaction conditions and reagent selection. The trifluoroacetyl group is introduced through a process known as acylation, where the carboxylic acid derivative of trifluoroacetic acid reacts with daunorubicin under controlled conditions. This reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired amide bond. The resulting compound exhibits enhanced solubility and stability compared to its parent molecule, which is crucial for its formulation and administration in clinical settings.
The structural modification of daunorubicin by the introduction of a trifluoroacetyl group has significant implications for its pharmacological properties. Fluorine atoms are known to influence the electronic properties of molecules, thereby affecting their interactions with biological targets. In the case of N-(Trifluoroacetyl)daunorubicin, this modification leads to increased binding affinity to topoisomerases, enzymes that are critical for DNA replication and repair. By inhibiting these enzymes, the compound exerts its antitumor effects, making it a potential candidate for the treatment of various types of cancer.
Recent studies have highlighted the promising applications of N-(Trifluoroacetyl)daunorubicin in preclinical research. One notable area of investigation is its use as an inhibitor of topoisomerase II, an enzyme that plays a key role in DNA topology management during cell division. In vitro studies have demonstrated that N-(Trifluoroacetyl)daunorubicin effectively disrupts DNA replication by binding to topoisomerase II and preventing the proper ligation of DNA strands. This mechanism of action suggests that the compound could be particularly effective against rapidly dividing cancer cells.
In addition to its antitumor properties, N-(Trifluoroacetyl)daunorubicin has shown potential in combination therapy regimens. The incorporation of fluorine atoms into the molecule enhances its ability to cross cell membranes, which could improve its bioavailability and therapeutic efficacy. Furthermore, the compound's stability under physiological conditions makes it suitable for long-term storage and administration, which is essential for clinical applications. These properties make N-(Trifluoroacetyl)daunorubicin an attractive candidate for further development as an anticancer agent.
The chemical synthesis of N-(Trifluoroacetyl)daunorubicin also presents unique challenges that require innovative solutions. The trifluoroacetyl group is sensitive to hydrolysis, which can lead to degradation of the compound if not handled properly. To mitigate this issue, researchers have developed novel synthetic routes that minimize exposure to moisture and acidic or basic conditions. These advancements have improved the yield and purity of N-(Trifluoroacetyl)daunorubicin, paving the way for more extensive clinical trials and commercialization efforts.
The pharmacokinetic profile of N-(Trifluoroacetyl)daunorubicin is another area of active research. Studies have shown that the compound exhibits prolonged half-life in vivo compared to daunorubicin, which could reduce the frequency of dosing required for therapeutic effect. This property is particularly important for patients who require long-term treatment, as it can improve compliance and reduce side effects associated with frequent dosing regimens. Additionally, the enhanced solubility of N-(Trifluoroacetyl)daunorubicin allows for more efficient drug delivery systems, such as intravenous formulations.
The potential applications of N-(Trifluoroacetyl)daunorubicin extend beyond traditional chemotherapy treatments. Researchers are exploring its use in targeted therapy approaches, where it can be combined with other agents to selectively target cancer cells while minimizing damage to healthy tissue. The ability of fluorine-containing compounds to enhance imaging techniques also makes N-(Trifluoroacetyl)daunorubicin a valuable tool in diagnostic applications. By incorporating radioactive or fluorescent markers into the molecule, it can be used for positron emission tomography (PET) or magnetic resonance imaging (MRI), respectively.
The development of novel anticancer agents like N-(Trifluoroacetyl)daunorubicin relies heavily on advances in computational chemistry and molecular modeling techniques. These tools allow researchers to predict how different modifications will affect the biological activity of a compound before conducting expensive wet-lab experiments. By simulating interactions between N-(Trifluoroacetyl)daunorubicin and biological targets such as topoisomerases or receptors, scientists can optimize its structure for improved efficacy and reduced toxicity.
In conclusion, N-(Trifluoroacetyl)daunorubicin (CAS number 26388-52-3[1], [2], [3], [4], [5], [6], [7], [8], [9], [10], represents a significant advancement in medicinal chemistry with potential therapeutic applications in oncology research.[11], Its unique structural features enhance its pharmacological properties by improving metabolic stability,[12], binding affinity,[13], bioavailability,[14], and resistance profiles,[15]. Further research is warranted to fully explore its clinical potential,[16].
The incorporationN-triflouroacetyle dauno rubicn
of fluorine atoms into daunosamineN-triflouroacetyle dauno rubicn
enhances metabolic stability
and binding affinity
to biological targets.[17], These modifications make it
a promising candidate
for further development.[18].
26388-52-3 (N-(Trifluoroacetyl)daunorubicin) 関連製品
- 26295-56-7(N-Trifluoroacetyl Doxorubicin)
- 56124-62-0(Valrubicin)
- 2244083-66-5(Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-)
- 1467372-04-8(1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one)
- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)
- 130464-06-1(methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate)
- 692287-62-0(2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone)
- 2228608-24-8(3-(3,3-difluorocyclobutoxy)-3-methylazetidine)
- 1185022-42-7(N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride)
- 861928-17-8(2-Fluoro-3,6-diiodoanisole)




